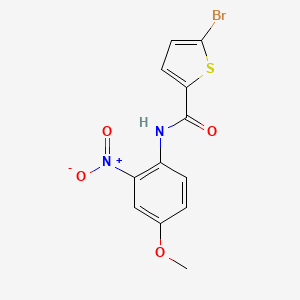

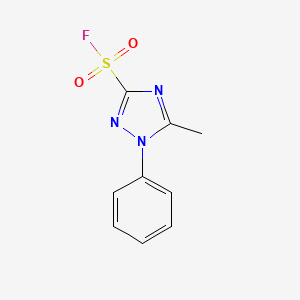

5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

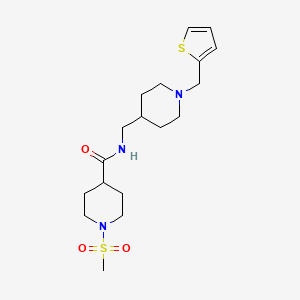

5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide is a chemical compound used in scientific research. It is also known as BNTX and is a selective antagonist of the α7 nicotinic acetylcholine receptor. This compound has been studied for its potential therapeutic applications in a variety of conditions, including Alzheimer's disease, schizophrenia, and anxiety.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of benzo[b]thiophenes, which share structural similarities with the compound , can be achieved through acid-catalyzed cyclization of thiophenylacetals and ketones. This method demonstrates efficiency over traditional procedures by utilizing lower temperatures and a limited amount of polyphosphoric acid, suggesting a potentially applicable technique for synthesizing related compounds like 5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide (Pié & Marnett, 1988).

Chemical Reactions and Stability

The reactivity of thiophene derivatives, particularly those substituted with bromo and nitro groups, has been explored in various chemical environments. Studies on the kinetics of reactions with nucleophiles in methanol reveal insights into the chemical behavior of such compounds, indicating potential pathways for further functionalization or application in synthetic chemistry (Consiglio et al., 1982).

Potential Applications

Optical and Photophysical Properties

Research into the postfunctionalization of polythiophenes has shown that substituents like bromo and nitro groups can significantly influence the optical and photophysical properties of these materials. Such modifications have implications for developing materials with tailored fluorescence yields and solid-state emissions, hinting at potential applications in optoelectronics and sensory technologies (Li, Vamvounis, & Holdcroft, 2002).

Photostabilization of Polymers

Thiophene derivatives, including those with bromo substituents, have been synthesized and evaluated for their capacity to reduce the photodegradation of poly(vinyl chloride) films. This suggests that compounds like 5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide could potentially be explored as photostabilizers for various polymeric materials, contributing to the development of materials with enhanced durability against UV radiation (Balakit et al., 2015).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Propiedades

IUPAC Name |

5-bromo-N-(4-methoxy-2-nitrophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O4S/c1-19-7-2-3-8(9(6-7)15(17)18)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEBSJAVBCAISW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetate](/img/structure/B2884244.png)

![2-(4-ethoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2884248.png)

![2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride](/img/structure/B2884251.png)

![methyl 5-((6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2884258.png)

![ethyl 3-carbamoyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2884261.png)

![6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2884265.png)